

# Kinetic analysis of reactions catalyzed by Bis(dimethylamino-2-propoxy)copper(II)

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## Compound of Interest

Compound Name: *Bis(dimethylamino-2-propoxy)copper(II)*

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A comprehensive guide to the kinetic analysis of reactions catalyzed by **Bis(dimethylamino-2-propoxy)copper(II)** [Cu(dmap)<sub>2</sub>] and its comparison with alternative copper catalysts. This guide is intended for researchers, scientists, and drug development professionals interested in the catalytic applications of copper complexes.

While specific kinetic data for reactions catalyzed by **Bis(dimethylamino-2-propoxy)copper(II)** is not extensively available in published literature, this guide provides a comparative analysis based on the performance of other relevant copper(II) catalysts in similar chemical transformations. The information presented here is compiled from various studies on copper-catalyzed oxidation, polymerization, and cross-coupling reactions.

## Overview of Bis(dimethylamino-2-propoxy)copper(II) as a Catalyst

**Bis(dimethylamino-2-propoxy)copper(II)**, also known as Cu(dmap)<sub>2</sub>, is a copper(II) coordination complex with the formula Cu(C<sub>5</sub>H<sub>12</sub>NO)<sub>2</sub>.<sup>[1][2][3]</sup> It is recognized for its catalytic activity in various organic syntheses, including cross-coupling and polymerization reactions.<sup>[1]</sup> Its utility also extends to materials science as a precursor for creating copper-containing thin films through chemical vapor deposition (CVD).<sup>[1][4]</sup> The presence of bidentate dimethylamino-2-propoxy ligands creates a unique coordination environment around the copper center, influencing its catalytic performance.

## Comparative Kinetic Analysis

Due to the limited direct kinetic data for Cu(dmap)<sub>2</sub>, this section presents a comparison with other well-studied copper(II) catalysts in three key reaction types where Cu(dmap)<sub>2</sub> is expected to be active: alcohol oxidation, atom transfer radical polymerization (ATRP), and Ullmann-type cross-coupling reactions.

### Aerobic Oxidation of Alcohols

Copper complexes are widely used as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. The mechanism often involves the formation of a Cu(II)-alkoxide intermediate.<sup>[5]</sup>

Table 1: Comparison of Copper Catalysts in the Aerobic Oxidation of Benzyl Alcohol

Catalyst/ System	Reaction Condition s	Substrate	Product	Conversi on/Yield	Rate Constant/ Turnover Frequenc y (TOF)	Referenc e
[Cu(4'- Cltpy)Cl <sub>2</sub> ]/ TEMPO/K <sub>2</sub> CO <sub>3</sub>	Water, Air, 70 °C, 20 h	Benzyl Alcohol	Benzaldeh yde	74% Yield	Not Reported	[6]
[CuCl <sub>2</sub> (H <sub>2</sub> O)L] (L = 2,6-bis(5- tert-butyl- 1H- pyrazol-3- yl)pyridine)	Acetonitrile , H <sub>2</sub> O <sub>2</sub> , 70 °C, 1 h	Benzyl Alcohol	Benzoic Acid	98% Conversion , 96% Yield	TON = 341	[6]
tBuPhCu	O <sub>2</sub> , Room Temperatur e	Benzyl Alcohol	Benzaldeh yde	90-96% Yield	Not Reported	[7]

Discussion: The data in Table 1 showcases the performance of different copper(II) complexes in alcohol oxidation. For instance, the  $[\text{Cu}(4'\text{-Cltpy})\text{Cl}_2]/\text{TEMPO}$  system provides good yields of benzaldehyde under aqueous conditions.<sup>[6]</sup> In contrast, the  $[\text{CuCl}_2(\text{H}_2\text{O})\text{L}]$  catalyst demonstrates high efficiency in oxidizing benzyl alcohol to benzoic acid.<sup>[6]</sup> The  $\text{tBuPhCu}$  complex, featuring a redox-active ligand, also shows excellent yields at room temperature.<sup>[7]</sup> While no specific rates are given for all, the high turnover number (TON) for  $[\text{CuCl}_2(\text{H}_2\text{O})\text{L}]$  indicates a highly efficient catalytic process. The kinetic analysis of the  $\text{tBuPhCu}$  catalyzed reaction revealed a first-order dependence on both the catalyst and benzyl alcohol concentration, and a zero-order dependence on the oxygen concentration.<sup>[7]</sup>

## Atom Transfer Radical Polymerization (ATRP)

Copper complexes are paramount catalysts in ATRP, a controlled radical polymerization technique. The catalytic activity is highly dependent on the ligand structure, which influences the redox potential of the  $\text{Cu(I)}/\text{Cu(II)}$  couple and, consequently, the activation ( $k_{\text{act}}$ ) and deactivation ( $k_{\text{deact}}$ ) rate constants.<sup>[8][9]</sup>

Table 2: Kinetic Data for Copper-Based Catalysts in ATRP of Acrylonitrile

Catalyst System	Reducing Agent	Conversion (Time)	$M_{n,\text{exp}}$ (g/mol)	$\bar{D}$ ( $M_w/M_n$ )	Reference
$\text{CuBr}_2/\text{TPMA}$	Rochelle Salt	85% (1 h)	98,000	1.35	<sup>[9]</sup>
$\text{CuBr}_2/\text{Me}_6\text{TR EN}$	Rochelle Salt	75% (1.5 h)	85,000	1.40	<sup>[9]</sup>

Discussion: Table 2 presents data for copper-catalyzed AGET (Activators Generated by Electron Transfer) ATRP of acrylonitrile.<sup>[9]</sup> The use of Rochelle salt as a reducing agent allows for the regeneration of the active  $\text{Cu(I)}$  species. The  $\text{CuBr}_2/\text{TPMA}$  system shows a faster polymerization rate compared to the  $\text{CuBr}_2/\text{Me}_6\text{TREN}$  system under these conditions.<sup>[9]</sup> The control over the polymerization is indicated by the relatively low dispersity ( $\bar{D}$ ) values. The kinetics of ATRP are complex, with the overall rate depending on the equilibrium constant  $K_{\text{ATRP}} = k_{\text{act}}/k_{\text{deact}}$ .<sup>[8]</sup>

## Ullmann-Type Cross-Coupling Reactions

The Ullmann reaction, a copper-catalyzed cross-coupling for the formation of C-O, C-N, and C-S bonds, has seen significant advancements with the development of heterogeneous catalysts.

Table 3: Performance of a Heterogeneous Copper Catalyst in Ullmann C-O Coupling

Aryl Halide	Nucleophile	Product	Yield	Time (h)	Reference
Iodobenzene	Phenol	Diphenyl ether	95%	12	<a href="#">[10]</a>
4-Iodotoluene	Phenol	4-Methyldiphenyl ether	92%	12	<a href="#">[10]</a>
1-Iodo-4-nitrobenzene	Phenol	4-Nitrodiphenyl ether	98%	8	<a href="#">[10]</a>

Discussion: The data in Table 3 is for a heterogeneous copper oxide catalyst supported on mesoporous manganese oxide (meso Cu/MnOx) in the Ullmann C-O cross-coupling reaction. [\[10\]](#) The catalyst demonstrates high yields for a variety of aryl halides. Kinetic studies of this system showed that the reaction is accelerated by electron-withdrawing groups on the aryl halide, with a Hammett analysis yielding a  $\rho$  value of +1.0, suggesting that oxidative addition is a key step in the mechanism.[\[10\]](#)

## Experimental Protocols

Below are detailed methodologies for the kinetic analysis of copper-catalyzed reactions, based on the cited literature.

### Kinetic Analysis of Aerobic Alcohol Oxidation

This protocol is adapted from the study of a copper complex with redox-active ligands.[\[7\]](#)

- **Reaction Setup:** A solution of the copper catalyst (e.g., tBuPhCu) in a suitable solvent (e.g., acetonitrile) is prepared in a sealed vial.

- **Initiation:** The reaction is initiated by adding the alcohol substrate (e.g., benzyl alcohol). For reactions studying the effect of oxygen, the headspace of the vial is purged with a specific concentration of O<sub>2</sub>.
- **Monitoring:** The reaction progress is monitored by taking aliquots at regular intervals.
- **Analysis:** The aliquots are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product (e.g., benzaldehyde). An internal standard is typically used for accurate quantification.
- **Data Treatment:** The initial rates are determined from the linear portion of the concentration versus time plots. The reaction orders with respect to the catalyst, substrate, and oxygen are determined by systematically varying their initial concentrations and observing the effect on the initial rate.

## Monitoring of Atom Transfer Radical Polymerization (ATRP)

This protocol is based on general procedures for ATRP.[\[9\]](#)

- **Reaction Mixture Preparation:** The monomer (e.g., acrylonitrile), initiator, copper(II) catalyst (e.g., CuBr<sub>2</sub>), and ligand (e.g., TPMA) are dissolved in a suitable solvent in a Schlenk flask. The reducing agent (e.g., Rochelle salt) is added to initiate the polymerization.
- **Sampling:** Samples are withdrawn from the reaction mixture at different time points using a syringe.
- **Analysis:**
  - **Conversion:** Monomer conversion is determined gravimetrically or by <sup>1</sup>H NMR spectroscopy.
  - **Molecular Weight and Dispersity:** The number-average molecular weight (M<sub>n</sub>) and dispersity (Đ) of the polymer are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

- **Kinetic Plots:** A plot of  $\ln([M]_0/[M]_t)$  versus time is constructed to assess the livingness of the polymerization. A linear relationship indicates a constant concentration of propagating radicals.

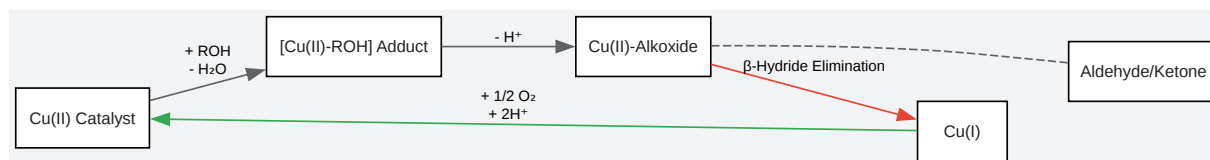
## Kinetic Study of Ullmann Cross-Coupling

This protocol is adapted from the study of a heterogeneous copper catalyst.[10]

- **Reaction Setup:** The aryl halide, nucleophile, base (e.g.,  $K_2CO_3$ ), and the heterogeneous copper catalyst (e.g., meso Cu/MnOx) are combined in a suitable solvent in a reaction vessel equipped with a condenser.
- **Reaction Conditions:** The mixture is heated to the desired temperature under an inert atmosphere.
- **Monitoring:** Aliquots of the reaction mixture are taken at various time intervals. The solid catalyst is separated by centrifugation or filtration before analysis.
- **Analysis:** The product yield in the supernatant is determined by GC or HPLC using an internal standard.
- **Hammett Analysis:** To probe the electronic effects of substituents, a series of substituted aryl halides are reacted under identical conditions. A Hammett plot is constructed by plotting  $\log(k_X/k_H)$  against the Hammett substituent constant ( $\sigma$ ), where  $k_X$  and  $k_H$  are the rate constants for the substituted and unsubstituted reactants, respectively.

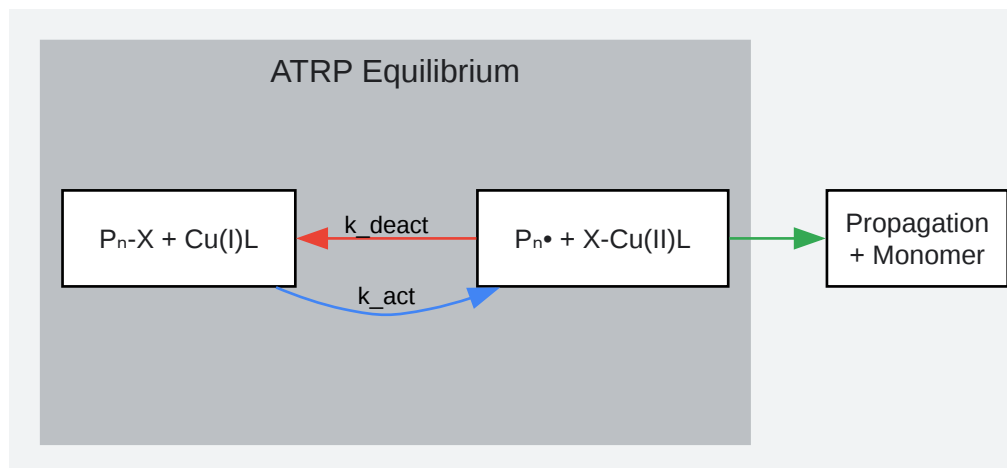
## Visualizations

### Catalytic Cycles and Workflows



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Caption: Generalized catalytic cycle for copper-catalyzed aerobic alcohol oxidation.



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Caption: Core equilibrium and propagation in Atom Transfer Radical Polymerization (ATRP).

Caption: General experimental workflow for kinetic analysis of a catalytic reaction.

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## References

- 1. Bis(dimethylamino-2-propoxy)copper(II) |  $Cu(dmap)_2$  |  $Cu(C_5H_{12}NO)_2$  – Ereztech [ereztech.com]
- 2. strem.com [strem.com]
- 3. Bis(dimethylamino-2-propoxy)copper( $Cu(dmap)_2$ ) |  $C_{10}H_{24}CuN_2O_2$  | CID 15800092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(dimethylamino-2-propoxy)copper(II), min. 98%  $Cu(dmap)_2$  | 185827-91-2 [chemicalbook.com]
- 5. Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]

- 7. Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. mdpi.com [mdpi.com]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
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